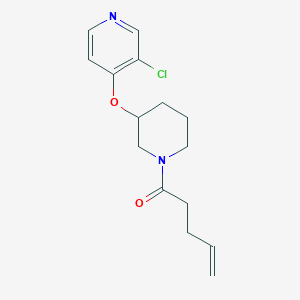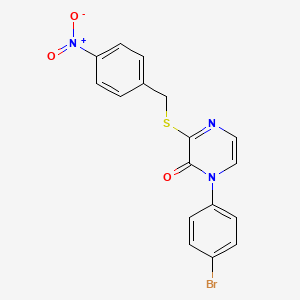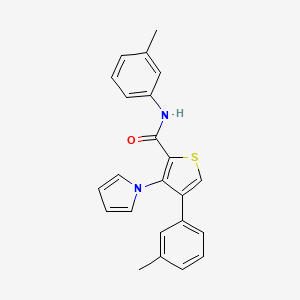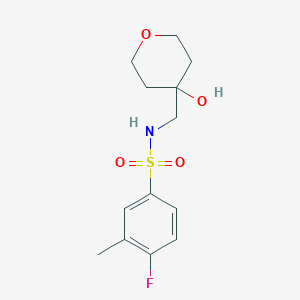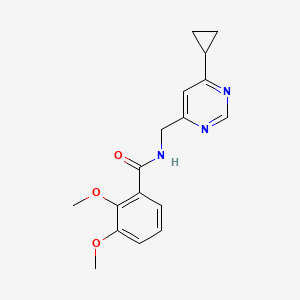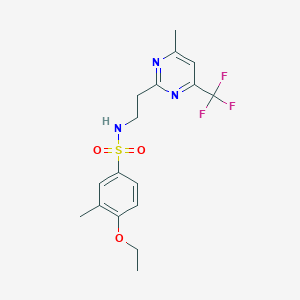
4-ethoxy-3-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoromethylpyridines (TFMP) and its derivatives are widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of similar compounds often involves the use of trifluoromethyl-containing building blocks such as ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one .Chemical Reactions Analysis
The chemical reactions involving similar compounds are often complex and require specific conditions for successful execution .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often influenced by the presence of the trifluoromethyl group, which is an important subgroup of fluorinated compounds .Applications De Recherche Scientifique
Pharmacokinetic Properties and Metabolism
N-[6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-methylphenyl)-4-pyrimidinyl]-4-(2-hydroxy-1, 1-dimethylethyl) benzenesulfonamide sodium salt (TA-0201), an analogue with similar structural characteristics, has been studied for its pharmacokinetic properties and metabolism. A liquid chromatography tandem mass spectrometry (LC--MS/MS) method was developed for the sensitive and simultaneous determination of TA-0201 and its major metabolites in rat plasma and tissues. This methodology facilitated the study of the pharmacokinetic properties of TA-0201, revealing its presence and that of its major metabolite in plasma and target tissues like the heart, lung, and kidney after oral administration to rats (Ohashi, Nakamura, & Yoshikawa, 1999).
Antimicrobial Activity
Compounds with similar structural frameworks have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. For instance, Arylazopyrazole pyrimidone clubbed heterocyclic compounds were synthesized and showed potent antimicrobial activity, highlighting the potential of sulfonamide derivatives in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Anticancer Activity
Additionally, benzenesulfonamide derivatives have been synthesized and evaluated for anticancer activity. Microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules showed significant anticancer activity against various human cancer cell lines, suggesting the applicability of such compounds in cancer research (Kumar, Kumar, Roy, Sondhi, & Sharma, 2015).
Photosensitizer for Photodynamic Therapy
The development of new photosensitizers for photodynamic therapy has also been explored. For example, zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups have shown high singlet oxygen quantum yield, indicating their potential as effective photosensitizers in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).
Antiglaucoma Properties
Research on carbonic anhydrase inhibitors incorporating a 4-(2-amino-pyrimidin-4-yl-amino)-benzenesulfonamide scaffold has shown potential for the development of topical antiglaucoma medications. These inhibitors displayed strong inhibition of carbonic anhydrase isozymes involved in aqueous humor secretion, offering a therapeutic approach for glaucoma (Casini, Mincione, Vullo, Menabuoni, Scozzafava, & Supuran, 2002).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-ethoxy-3-methyl-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O3S/c1-4-26-14-6-5-13(9-11(14)2)27(24,25)21-8-7-16-22-12(3)10-15(23-16)17(18,19)20/h5-6,9-10,21H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNKQMFYIALZEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

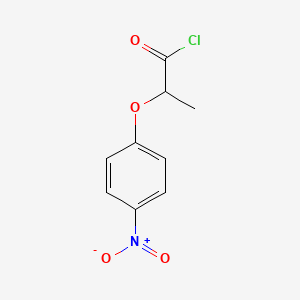


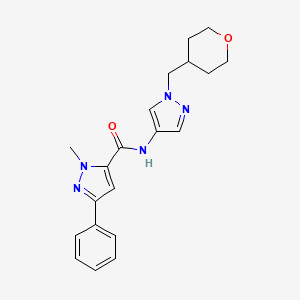
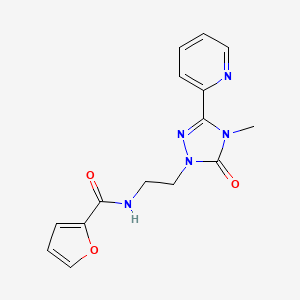
![4-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2578422.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(5-bromofuran-2-yl)methanone](/img/structure/B2578423.png)
![(2Z)-2-[(4-bromophenyl)imino]-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2578426.png)
